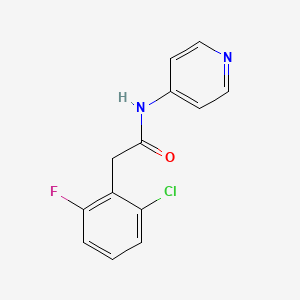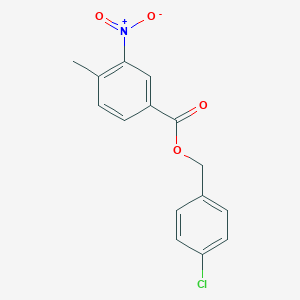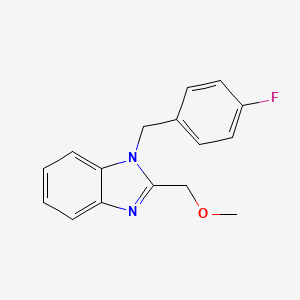
5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide, also known as CQFA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of furamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide. One area of interest is its potential use as a fluorescent probe in biological imaging. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide involves the reaction of 3-chloroaniline with 8-hydroxyquinoline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with furfurylamine to yield 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide. This method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 5-(3-chlorophenyl)-N-8-quinolinyl-2-furamide has also been investigated for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-quinolin-8-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-7-1-5-14(12-15)17-9-10-18(25-17)20(24)23-16-8-2-4-13-6-3-11-22-19(13)16/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYFVEYYPHTNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(quinolin-8-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)

![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)

![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)